An In-depth Technical Guide to 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde
An In-depth Technical Guide to 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is an aromatic compound characterized by a benzaldehyde core substituted with a nitro group and a (4-methylphenyl)thio group. The presence of these functional groups imparts specific reactivity and potential biological activity to the molecule.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₃S |
| Molecular Weight | 273.31 g/mol |
| CAS Number | 270262-89-0 |
| Appearance | Expected to be a crystalline solid |
| Melting Point | 138 °C |
Synthesis
The primary synthetic route to 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable starting material, 4-chloro-3-nitrobenzaldehyde, with 4-methylthiophenol (also known as p-thiocresol).
Experimental Protocol: Synthesis of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde
This protocol describes a likely method for the synthesis of the title compound based on established nucleophilic aromatic substitution reactions.
Materials:
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4-Chloro-3-nitrobenzaldehyde
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4-Methylthiophenol (p-thiocresol)
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Potassium carbonate (K₂CO₃) or other suitable base
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Dimethylformamide (DMF) or other polar aprotic solvent
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Filtration apparatus
Procedure:
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To a round-bottom flask, add 4-chloro-3-nitrobenzaldehyde (1 equivalent) and a polar aprotic solvent such as DMF.
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Add a suitable base, such as potassium carbonate (1.5 equivalents), to the mixture.
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Add 4-methylthiophenol (1.1 equivalents) to the reaction mixture.
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Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |
| Aromatic (Nitro- and Thio- substituted ring) | 7.5 - 8.5 | Multiplets |
| Aromatic (p-tolyl ring) | 7.0 - 7.5 | Multiplets |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet |
¹³C NMR Spectroscopy (Predicted):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 188 - 192 |
| Aromatic (C-NO₂) | 145 - 150 |
| Aromatic (C-S) | 140 - 145 |
| Aromatic (other) | 120 - 140 |
| Methyl (-CH₃) | 20 - 22 |
FT-IR Spectroscopy (Predicted):
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O stretch (aldehyde) | 1690 - 1710 |
| N-O stretch (nitro, asymmetric) | 1510 - 1550 |
| N-O stretch (nitro, symmetric) | 1340 - 1380 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-S stretch | 600 - 800 |
Chemical Reactivity
The chemical reactivity of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is dictated by its three primary functional groups: the aldehyde, the nitro group, and the thioether linkage.
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Aldehyde Group: The aldehyde functionality is susceptible to a variety of reactions common to this group, including:
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Oxidation: Can be oxidized to the corresponding carboxylic acid.
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Reduction: Can be reduced to the corresponding benzyl alcohol.
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Condensation Reactions: Can undergo aldol-type and Knoevenagel condensations with active methylene compounds.
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Wittig Reaction: Can react with phosphorus ylides to form alkenes.
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Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.
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Nitro Group: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution and can itself be a site of reaction:
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Reduction: The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of various derivatives.
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Thioether Linkage: The thioether group can be susceptible to oxidation to the corresponding sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the molecule.
Potential Applications in Drug Development
While specific biological activities for 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde have not been extensively reported, the structural motifs present suggest potential for various therapeutic applications. Nitroaromatic compounds and thioethers are found in numerous biologically active molecules. Derivatives of similar structures have been investigated for their potential as:
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Anticancer Agents: The nitroaromatic moiety is a feature in some anticancer drugs, and the overall structure could serve as a scaffold for the development of new cytotoxic agents.
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Antibacterial Agents: Thioether and nitro-containing compounds have been explored for their antibacterial properties.
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Enzyme Inhibitors: The molecule could be a starting point for the design of inhibitors for various enzymes, where the functional groups can interact with active sites.
Further research is required to fully elucidate the biological profile and therapeutic potential of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde and its derivatives.
